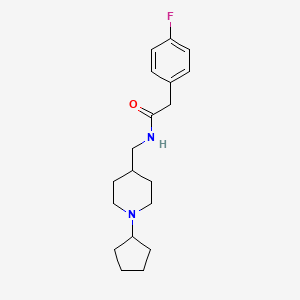
N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Inhibitory Activity and Antihypertensive Agents
The compound's analogs have been synthesized and evaluated for their inhibitory activity against T-type Ca(2+) channels, with implications for their potential use as novel antihypertensive agents. Structure-activity relationship studies indicate the importance of the amide structure's position and the introduction of appropriate substituents on the pendant benzene ring for potent inhibitory activity toward T-type Ca(2+) channels. Such derivatives offer selective action over L-type Ca(2+) channels and demonstrate potent bradycardic activity, highlighting their therapeutic potential in managing hypertension without inducing reflex tachycardia common with traditional L-type Ca(2+) channel blockers (S. Watanuki et al., 2012).
Cytotoxicity and Anticancer Activity
A series of polyfunctionalized piperidone oxime ethers, structurally related to the compound , have been synthesized and evaluated for their in vitro antiproliferative activity against human cervical carcinoma (HeLa) cell lines. The cytotoxicity of these compounds was determined using the MTT assay, suggesting the potential for structural optimization of the piperidone pharmacophore towards the development of anticancer drug synthesis (P. Parthiban et al., 2011).
Immunopotentiator and Antitumor Activity
Investigations into the immunorestorative characteristics of synthetic immunomodulators structurally related to N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(4-fluorophenyl)acetamide have revealed their potential to enhance the induction of cytolytic T-lymphocyte responses. These compounds can potentiate the immune response to weak antigens and restore alloreactivity compromised by the administration of cytotoxic drugs and the growth of neoplasms, offering insights into their potential application in cancer immunotherapy (B. S. Wang et al., 1988).
Novel Antipsychotic Agents
Derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, related to the target compound, have been explored as "biased agonists" of serotonin 5-HT1A receptors, demonstrating high receptor affinity, selectivity, and favorable drug-like properties. Preliminary in vivo studies show promising pharmacokinetic profiles and robust antidepressant-like activity, suggesting their potential as novel antipsychotic drug candidates (J. Sniecikowska et al., 2019).
Herbicidal Activity
Novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides, which share a similar core structure with the compound , have been synthesized and shown to possess significant herbicidal activities against dicotyledonous weeds. This highlights the potential agricultural applications of such compounds in weed management (Daoxin Wu et al., 2011).
Eigenschaften
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN2O/c20-17-7-5-15(6-8-17)13-19(23)21-14-16-9-11-22(12-10-16)18-3-1-2-4-18/h5-8,16,18H,1-4,9-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCQBCZWURSKIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-methyl-2-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B2717073.png)
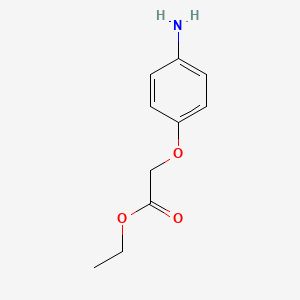
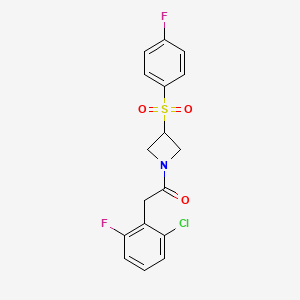
![N-[(5-Cyano-1-methylpyrrol-3-yl)methyl]-N-[(1-hydroxycycloheptyl)methyl]prop-2-enamide](/img/structure/B2717078.png)

![[6-(3,4-Dihydro-2H-quinolin-1-yl)pyridin-3-yl]methanamine;dihydrochloride](/img/structure/B2717081.png)

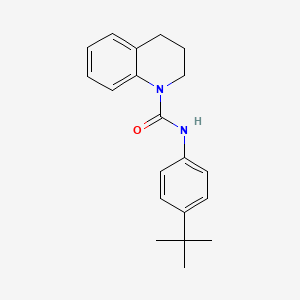
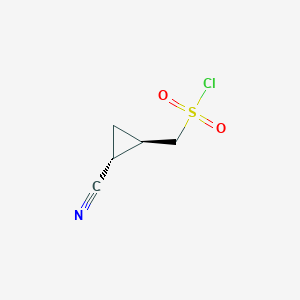


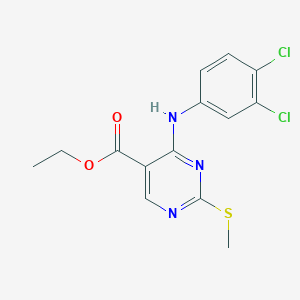
![1-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2717095.png)
